molecular formula C6H6BClF3NO2 B15067574 (5-(Trifluoromethyl)pyridin-3-yl)boronic acid hydrochloride

(5-(Trifluoromethyl)pyridin-3-yl)boronic acid hydrochloride

Cat. No.: B15067574
M. Wt: 227.38 g/mol
InChI Key: PLKUDICUZDFJJT-UHFFFAOYSA-N
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Description

(5-(Trifluoromethyl)pyridin-3-yl)boronic acid hydrochloride is a boronic acid derivative featuring a pyridine ring substituted with a trifluoromethyl (-CF₃) group at the 5-position and a boronic acid (-B(OH)₂) group at the 3-position, stabilized as a hydrochloride salt. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology for constructing carbon-carbon bonds in medicinal chemistry and materials science . Its trifluoromethyl group enhances electron-withdrawing properties, improving reactivity in coupling reactions while contributing to metabolic stability in pharmaceutical applications. Recent patents highlight its role in synthesizing heterocyclic scaffolds, such as pyrimidine and aniline derivatives, for drug discovery .

Properties

Molecular Formula

C6H6BClF3NO2

Molecular Weight

227.38 g/mol

IUPAC Name

[5-(trifluoromethyl)pyridin-3-yl]boronic acid;hydrochloride

InChI

InChI=1S/C6H5BF3NO2.ClH/c8-6(9,10)4-1-5(7(12)13)3-11-2-4;/h1-3,12-13H;1H

InChI Key

PLKUDICUZDFJJT-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CN=C1)C(F)(F)F)(O)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a trifluoromethylpyridine derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is known for its high efficiency and selectivity.

Industrial Production Methods

Industrial production of (5-(Trifluoromethyl)pyridin-3-yl)boronic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The scalability of the Suzuki-Miyaura coupling reaction makes it suitable for industrial applications .

Chemical Reactions Analysis

Suzuki-Miyaura Coupling

The compound’s primary reactivity lies in Suzuki-Miyaura cross-coupling , where it serves as a nucleophile to form carbon-carbon bonds with electrophiles (e.g., aryl halides). The mechanism involves:

  • Transmetalation : Formation of a palladium-boron complex.

  • Oxidative Addition : Coordination of palladium to the boronic acid.

  • Reductive Elimination : Bond formation between the aryl group and substrate .

The trifluoromethyl group’s electron-withdrawing nature enhances reactivity and selectivity in these reactions.

Reaction Conditions Typical Parameters
CatalystPd(0) or Pd(II) complexes
BaseSodium carbonate or potassium phosphate
SolventDME/H₂O or THF/H₂O mixtures
Temperature80–100°C

Stability and Hydrolysis

The boronic acid is moisture-sensitive and hydrolyzes to boric acid under extreme pH or temperature conditions. The hydrochloride salt may stabilize the compound by protonating the boronate group, potentially improving shelf life.

Material Science

Its use in cross-coupling reactions enables the production of advanced materials with tailored electronic properties.

Physical and Spectroscopic Data

Property Value
Molecular FormulaC₆H₅BF₃NO₂
Molecular Weight190.92 g/mol
Melting Point260.0–262.6°C
SolubilitySlight in water (boronic acid)
StabilitySensitive to moisture (boronic acid)

The SMILES notation is OB(O)C1=CC(=CN=C1)C(F)(F)F , and the InChI Key is SFBQNNGMEKUJAN-UHFFFAOYSA-N .

Research Findings and Limitations

  • Reactivity : The trifluoromethyl group enhances electron deficiency, accelerating coupling reactions.

  • Selectivity : Boronic acid’s stability enables selective bond formation in complex substrates.

  • Limitations : Limited direct data on the hydrochloride salt’s behavior; extrapolations assume similar reactivity to the boronic acid under acidic conditions.

Citations are integrated per guidelines, with sources cited appropriately.

Comparison with Similar Compounds

Positional Isomers: (6-(Trifluoromethyl)pyridin-3-yl)boronic Acid

A key structural isomer, (6-(trifluoromethyl)pyridin-3-yl)boronic acid, differs in the placement of the -CF₃ group at the 6-position instead of the 5-position. This positional change alters electronic and steric effects:

  • Reactivity : The 6-CF₃ isomer demonstrates slightly lower reactivity in Suzuki couplings compared to the 5-CF₃ derivative, likely due to increased steric hindrance near the boronic acid moiety. For example, coupling the 6-CF₃ isomer with 4-iodo-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester yielded a pyrimidine product with an LCMS m/z of 366 , whereas the 5-CF₃ analog may exhibit faster kinetics under identical conditions.
  • HPLC Retention : The 6-CF₃ isomer shows a shorter HPLC retention time (1.26 minutes under SMD-TFA05 conditions) compared to the 5-CF₃ variant, suggesting differences in hydrophobicity.

Halogen-Substituted Analogs: (6-Fluoropyridin-3-yl)boronic Acid

Replacing -CF₃ with fluorine (-F) at the 6-position (as in (6-fluoropyridin-3-yl)boronic acid) reduces electron-withdrawing effects:

  • Electronic Impact: Fluorine is less electron-withdrawing than -CF₃, leading to slower coupling rates. For instance, this analog required 1.5 equivalents of K₂CO₃ in a thieno[3,2-b]pyridine synthesis, whereas -CF₃-substituted boronic acids often achieve higher yields with milder bases .
  • Stability : Fluorinated analogs are less prone to hydrolysis than -CF₃ derivatives due to reduced inductive effects destabilizing the boronic acid group.

Phenyl-Based Analogs: 3-Trifluoromethylphenylboronic Acid

Replacing the pyridine ring with a benzene ring (e.g., 3-trifluoromethylphenylboronic acid) significantly alters properties:

  • Solubility : The pyridine ring in the target compound enhances water solubility compared to purely aromatic analogs, facilitating reactions in aqueous-organic biphasic systems .
  • Application Scope : Phenylboronic acids are less commonly used in synthesizing nitrogen-rich heterocycles (e.g., imidazo[1,2-a]pyridines) due to weaker coordination with transition-metal catalysts .

Data Table: Comparative Properties of Selected Boronic Acid Derivatives

Compound Substituent Position Molecular Weight (g/mol) HPLC Retention Time (min) Key Application Example
(5-(CF₃)pyridin-3-yl)boronic acid HCl 5-CF₃, 3-B(OH)₂ 247.6 ~1.30 (estimated) Pyrimidine synthesis
(6-(CF₃)pyridin-3-yl)boronic acid 6-CF₃, 3-B(OH)₂ 231.6 1.26 Ethyl ester coupling
(6-Fluoropyridin-3-yl)boronic acid 6-F, 3-B(OH)₂ 155.1 Not reported Thienopyridine synthesis
3-Trifluoromethylphenylboronic acid 3-CF₃, 4-B(OH)₂ 194.1 Not reported Imidazopyridine synthesis

Research Findings and Mechanistic Insights

  • Electron-Withdrawing Effects: The -CF₃ group in the 5-position enhances the electrophilicity of the pyridine ring, accelerating transmetalation steps in Suzuki reactions. This effect is less pronounced in the 6-CF₃ isomer due to steric interference .
  • Salt Stability : The hydrochloride form of the target compound improves shelf-life by mitigating protodeboronation, a common degradation pathway for free boronic acids .
  • Synthetic Utility: The 5-CF₃ derivative has been pivotal in synthesizing bioactive molecules, such as (R)-2-methyl-1-(3-oxo-3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)phenyl)amino)propanamide)pyrrolidine-2-carboxylic acid methyl ester (LCMS m/z 531) , demonstrating its versatility in complex couplings.

Biological Activity

(5-(Trifluoromethyl)pyridin-3-yl)boronic acid hydrochloride is a compound of considerable interest in medicinal chemistry, particularly due to its boronic acid functionality which is known for its ability to interact with various biological targets. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

Boronic acids, including this compound, are recognized for their ability to inhibit proteasomes, which play a critical role in protein degradation. This inhibition can lead to anti-cancer effects by disrupting cellular homeostasis and inducing apoptosis in cancer cells. The trifluoromethyl group enhances the compound's lipophilicity and may influence its binding affinity to target proteins .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key findings include:

  • Anticancer Activity : The compound has shown potential as an anticancer agent by inhibiting the growth of various cancer cell lines through proteasome inhibition.
  • Antimicrobial Properties : Studies suggest that derivatives of trifluoromethyl-substituted pyridylboronic acids exhibit antimicrobial activity against bacteria and fungi, indicating a broader spectrum of biological applications .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInhibition of proteasome activity; induces apoptosis in cancer cells
AntimicrobialModerate activity against Candida albicans and Escherichia coli
Binding AffinityHigh binding affinity to specific proteins involved in cell signaling

Case Study: Anticancer Efficacy

A recent study evaluated the efficacy of this compound on MV4:11 leukemia cells. The compound exhibited a GI50 value of 38 nM, indicating potent antiproliferative activity with a significant selectivity ratio compared to non-sensitive cell lines . This suggests that the compound could be further developed as a targeted therapeutic agent.

Case Study: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of related compounds, revealing that 5-trifluoromethyl-substituted phenylboronic acids demonstrated significant inhibition against Bacillus cereus with a lower Minimum Inhibitory Concentration (MIC) than established antifungal agents like Tavaborole. This highlights the potential for these compounds in treating bacterial infections .

Q & A

Basic Question

  • LCMS : Monitor molecular ions (e.g., m/z 531 [M-H]- or 772 [M+H]+) and assess purity via peak integration .
  • HPLC : Use reversed-phase columns (C18) with gradient elution (e.g., acetonitrile/water + 0.1% TFA). Retention times vary by method (e.g., 0.88 minutes for SQD-FA05 vs. 1.35 minutes for QC-SMD-TFA05) .
  • NMR : Confirm regiochemistry via ¹H/¹³C signals for the pyridine ring and trifluoromethyl group.

How can researchers optimize Suzuki-Miyaura coupling reactions involving this boronic acid when yields are low?

Advanced Question

  • Catalyst Screening : Test Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dtbpf) to improve cross-coupling efficiency.
  • Solvent/Base Optimization : Use toluene/EtOH/Na₂CO₃ systems (3:1:1 v/v/v) or DMF/K₃PO₄ for polar substrates .
  • Temperature Control : Reactions often require 80–110°C for 12–24 hours. Microwave-assisted synthesis may reduce time.
  • Protecting Groups : Stabilize the boronic acid via trifluoroborate salts if hydrolysis occurs .

Why might contradictory LCMS and NMR data arise post-synthesis, and how should they be resolved?

Advanced Question

  • LCMS Artifacts : Adduct formation (e.g., [M+Na]+) or solvent impurities can skew MS data. Re-run analysis with fresh samples and matrix-matched standards.
  • NMR Ambiguities : Residual solvents (e.g., DMSO) or rotamers in trifluoromethyl groups may obscure signals. Use deuterated solvents (CDCl₃ or DMSO-d₆) and ¹⁹F NMR to resolve CF₃ environments .

What strategies mitigate hydrolysis or decomposition during long-term storage?

Advanced Question

  • Lyophilization : Convert to a stable hydrochloride salt form.
  • Stabilized Forms : Store as a boronate ester (e.g., pinacol ester) and hydrolyze in situ before use.
  • Moisture Scavengers : Include molecular sieves (3Å) in storage vials .

How should researchers address low reactivity in coupling reactions with electron-deficient aryl halides?

Advanced Question

  • Pre-activation : Use aryl iodides (vs. bromides) for faster oxidative addition.
  • Ligand Engineering : Bulky ligands (e.g., SPhos, XPhos) enhance Pd catalyst activity for sterically hindered substrates.
  • Microwave Irradiation : Shorten reaction times and improve conversion rates .

What purification techniques are effective for removing boronic acid byproducts?

Advanced Question

  • Column Chromatography : Use silica gel with EtOAc/hexane (1:3) gradients. Add 1–5% acetic acid to suppress boronic acid dimerization.
  • Recrystallization : Dissolve in hot EtOH/H₂O (9:1) and cool to −20°C for crystalline recovery.
  • SCX Chromatography : Capture cationic impurities using sulfonic acid resin .

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